molecular formula C20H22N4O4 B2680605 N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,3-dimethoxybenzamide CAS No. 2034255-65-5

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,3-dimethoxybenzamide

Cat. No.: B2680605
CAS No.: 2034255-65-5
M. Wt: 382.42
InChI Key: XGSRCCIXJZRMEI-HDJSIYSDSA-N
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Description

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,3-dimethoxybenzamide, also known as CPCCOEt, is a selective antagonist for the metabotropic glutamate receptor subtype 1 (mGluR1). It is a potent tool for studying the role of mGluR1 in various physiological and pathological conditions.

Scientific Research Applications

Synthesis and Characterization

Research often focuses on the synthesis and characterization of new compounds, including their potential biological activities. For example, studies on the synthesis of benzimidoylpyrazoles and their evaluation as hypoglycemic agents indicate a methodological approach to discovering new therapeutic agents through chemical synthesis and subsequent biological testing (Shroff et al., 1981). This approach can be relevant for the study of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,3-dimethoxybenzamide, focusing on its synthesis and potential biological activities.

Biological Evaluation

The evaluation of newly synthesized compounds for biological activities is a critical aspect of chemical research. For instance, the study of compounds for their antidiabetic, anti-inflammatory, and anticancer activities showcases the application of synthetic chemistry in addressing health issues and diseases (Kavitha et al., 2016). Such research methodologies can be applied to this compound to explore its potential therapeutic benefits.

Mechanistic Studies

Understanding the mechanism of action of chemical compounds is another important research application. Studies often involve detailed mechanistic investigations to elucidate how compounds interact with biological targets. For example, research into novel synthetic opioids provides insights into their pharmacology, helping to predict and understand the effects of related compounds (Sharma et al., 2018). Applying similar mechanistic studies to this compound could reveal its interactions and potential uses in medical science.

Properties

IUPAC Name

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-2,3-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c1-26-17-5-3-4-15(18(17)27-2)19(25)24-13-6-8-14(9-7-13)28-20-16(12-21)22-10-11-23-20/h3-5,10-11,13-14H,6-9H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSRCCIXJZRMEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2CCC(CC2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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